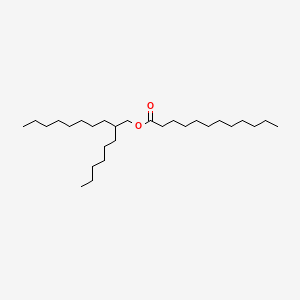

2-Hexyldecyl laurate

Description

Properties

IUPAC Name |

2-hexyldecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-4-7-10-13-15-16-17-19-22-25-28(29)30-26-27(23-20-12-9-6-3)24-21-18-14-11-8-5-2/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBFTBPGVULKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955903 | |

| Record name | 2-Hexyldecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34362-27-1 | |

| Record name | 2-Hexyldecyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34362-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyldecyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034362271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyldecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V595C1P6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Systematics of 2 Hexyldecyl Laurate

Standardized Nomenclature and Chemical Registry Systems

In the systematic nomenclature of the International Union of Pure and Applied Chemistry (IUPAC), the compound is named 2-hexyldecyl dodecanoate. It is widely identified in chemical databases and commerce by its CAS (Chemical Abstracts Service) Registry Number, which is 34362-27-1.

Below is a data table summarizing the key identifiers for 2-Hexyldecyl Laurate:

| Identifier | Value |

| IUPAC Name | 2-hexyldecyl dodecanoate |

| CAS Number | 34362-27-1 |

| Molecular Formula | C₂₈H₅₆O₂ |

| Molecular Weight | 424.7 g/mol |

Molecular Structure and Functional Groups

This compound is characterized by a long, branched alkyl chain attached to a laurate (dodecanoate) ester group. The molecule is formed through the esterification of lauric acid, a 12-carbon saturated fatty acid, and 2-hexyldecanol, a 16-carbon branched primary alcohol. The key functional group is the ester linkage (-COO-), which connects the acyl group of lauric acid to the oxygen atom of the 2-hexyldecanol moiety.

Advanced Synthetic Methodologies for 2 Hexyldecyl Laurate

Chemical Esterification Routes: Optimization and Mechanistic Studies

Conventional chemical synthesis remains a primary method for producing 2-Hexyldecyl Laurate. Research focuses on optimizing reaction conditions and catalyst efficiency to maximize product conversion and minimize by-products.

The principal chemical pathway to this compound is the direct esterification of lauric acid with 2-hexyldecanol. tiiips.comcir-safety.org This reaction involves the condensation of the carboxylic acid group of lauric acid and the hydroxyl group of 2-hexyldecanol, forming an ester linkage and releasing water as a by-product. tiiips.com

The precursor, 2-hexyldecanol, is a branched long-chain alcohol. Its synthesis can be achieved through processes like the hydroformylation (oxosynthesis) of hexyldecene, an alpha-olefin. tiiips.com This process adds a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, which is then reduced to the corresponding alcohol. tiiips.com Lauric acid, a saturated 12-carbon fatty acid, is typically sourced from natural fats and oils such as coconut or palm kernel oil. tiiips.com

To accelerate the rate of esterification, various catalyst systems are employed. The reaction is typically conducted under heat, with temperatures ranging from 120°C to 180°C under reflux.

Catalyst Systems:

Homogeneous Acid Catalysts: Traditional catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. These are effective but can be difficult to separate from the final product and may lead to side reactions.

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly investigated. Sulfated zirconia, for instance, has demonstrated high activity as a robust superacid catalyst for fatty acid esterification. researchgate.net Studies on the esterification of lauric acid with a similar branched alcohol (2-ethylhexanol) showed that sulfated zirconia prepared with chlorosulfonic acid had significantly higher activity than those prepared with sulfuric acid, attributed to higher sulfur content and stronger acid sites. researchgate.net

Reaction Optimization: The efficiency of the synthesis is critically dependent on several parameters. Key optimization strategies include controlling the molar ratios of the reactants, managing catalyst concentration, and maintaining the optimal temperature. A crucial aspect is the efficient removal of water, often achieved through azeotropic distillation or the use of molecular sieves, which shifts the reaction equilibrium to favor higher conversion rates to the ester.

| Catalyst Type | Examples | Typical Temperature Range (°C) | Key Findings / Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | 120-180 | Commonly used to effectively accelerate esterification. |

| Solid Acid (Superacid) | Sulfated Zirconia | ~170 | Robust, reusable catalyst with high activity. researchgate.net Performance is dependent on the sulfation method. researchgate.net |

Biocatalytic Synthesis of this compound

Biocatalysis, particularly using enzymes like lipases, presents a greener alternative to traditional chemical synthesis. These methods offer high selectivity and operate under milder conditions. nih.gov

The use of free enzymes in industrial processes is often limited by their poor stability and difficulty in recovery. acs.org Enzyme immobilization, which involves attaching enzymes to solid supports, addresses these challenges by enhancing stability and enabling easy separation and reuse. acs.orgresearchgate.net

Immobilization Techniques & Supports:

Lipases can be immobilized on various supports, including macroporous resins, silica (B1680970) gel, and agroindustrial wastes, through methods like physical adsorption or covalent bonding. acs.orgresearchgate.net For instance, lipase (B570770) from Thermomyces lanuginosus has been successfully immobilized on residual biomass for the synthesis of hexyl laurate. researchgate.net

Hydrophobic supports are often preferred as they can help mitigate the accumulation of water on the catalyst particles, which could otherwise promote the reverse hydrolysis reaction. rsc.org

Bioreactor Considerations:

Enzymatic esterification can be performed in various reactor configurations, including batch-stirred tanks. nih.gov Continuous flow reactors have also been successfully used for the continuous production of esters. nih.gov

The reactions are often conducted in non-aqueous systems (solvent-free or in organic solvents like hexane) to shift the equilibrium toward synthesis. rsc.orgnih.gov In a solvent-free system, the molar ratio of the reactants is a critical parameter that influences the reaction environment and kinetics. rsc.org Research on the synthesis of a related compound, 2-ethylhexyl laurate, utilized lipase-catalyzed acylation in an organic solvent. ftb.com.hr

| Enzyme | Support Material | Reactants | Key Conditions | Findings |

|---|---|---|---|---|

| Lipase from Thermomyces lanuginosus (TLL) | Agroindustrial Wastes (e.g., babassu mesocarp) | Lauric acid, n-hexanol | 40 °C, 150 rpm | Achieved 98% conversion within 2 hours, with the immobilized enzyme showing excellent recyclability over 12 cycles. researchgate.net |

| Lipase from Pseudomonas sp. | Not specified (used in organic solvent) | Racemic 2-ethylhexanol, Vinyl laurate | Not specified | Successful kinetic resolution to produce (R)-2-ethylhexanol and 2-ethylhexyl laurate. ftb.com.hrftb.com.hr |

| Lipase from Candida antarctica (CALB) | Magnetic nanoparticles | Various acids and alcohols | Solvent-free system | Used for the synthesis of various flavor esters, retaining 65% of initial activity after six cycles. acs.org |

Biocatalytic routes for ester synthesis align well with the principles of Green Chemistry, which aim to minimize or eliminate hazardous substances. nih.govrsc.org

Key Green Chemistry Principles Applied:

Catalysis: Enzymatic catalysts are highly specific and efficient, reducing the formation of by-products and allowing for milder reaction conditions (lower temperature and pressure) compared to chemical catalysis. nih.govacs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. acs.org Esterification reactions can achieve high atom economy, with some processes reporting yields greater than 99% and atom utilization around 90%. sophim.com

Use of Renewable Feedstocks: Lauric acid is derived from renewable plant oils, contributing to the sustainability of the process. tiiips.com

Safer Solvents and Auxiliaries: Enzymatic reactions can often be performed in solvent-free systems or with less hazardous solvents than the chlorinated solvents sometimes used in traditional organic synthesis. rsc.orgjove.com

Waste Prevention: By being highly selective and efficient, enzymatic processes generate less waste compared to conventional chemical methods. acs.org

| Principle | Application in Chemical Synthesis | Application in Biocatalytic Synthesis |

|---|---|---|

| Catalysis | Uses strong acids (e.g., H₂SO₄) or solid acids, often requiring high temperatures and energy input. | Uses specific enzymes (lipases) under mild conditions, reducing energy consumption and by-products. nih.gov |

| Waste Prevention | Can produce by-products from side reactions; catalyst removal can generate waste streams. | High selectivity minimizes by-products. Immobilized enzymes are reusable, reducing catalyst waste. researchgate.netacs.org |

| Use of Renewable Feedstocks | Both routes can utilize lauric acid derived from renewable plant sources like coconut oil. tiiips.com | |

| Energy Efficiency | Requires high temperatures (120-180°C) for reaction. | Operates at significantly lower temperatures (e.g., 40-60°C), reducing energy demand. researchgate.netresearchgate.net |

Isolation and Purification Techniques for Synthetic this compound

Following synthesis, the crude product is a mixture containing the desired ester, unreacted starting materials (lauric acid and 2-hexyldecanol), the catalyst, and by-products like water. A multi-step purification process is necessary to achieve the high purity required for its applications.

Common purification techniques include:

Neutralization & Washing: If an acid catalyst is used, the crude product may first be washed with an alkaline solution to neutralize and remove the catalyst, followed by water washes to remove salts.

Distillation: This is a primary method for separating components based on differences in their boiling points. masterorganicchemistry.com Given the high boiling point of this compound, vacuum distillation is often employed. ftb.com.hr This allows the substance to boil at a lower temperature, preventing thermal degradation. Molecular distillation, a technique performed under high vacuum, is particularly effective for separating high-molecular-weight compounds and can be used to remove unreacted free acids and other impurities. google.com A refining process for synthetic esters may involve multiple stages of molecular distillation to remove water, catalysts, and partially reacted esters. google.com

Crystallization: This technique can be used to purify the final product by dissolving the crude ester in a suitable solvent at a high temperature and then allowing it to cool, causing the pure ester to crystallize out. masterorganicchemistry.com

Chromatography: For laboratory-scale synthesis or to achieve very high purity, column chromatography can be used. This method separates compounds based on their differential adsorption onto a solid stationary phase.

The final purity of the product is often monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). jmb.or.kr

Analytical Methodologies for 2 Hexyldecyl Laurate Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 2-Hexyldecyl laurate from raw materials, by-products, or formulation matrices, enabling accurate purity assessment and quantification.

Gas Chromatography (GC) is a primary technique for analyzing volatile and semi-volatile compounds like esters. For this compound, GC is particularly useful for assessing purity and monitoring for degradation products such as free fatty acids. The analysis is typically performed using a capillary column, and detection is often achieved with a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, making it suitable for quantification. icm.edu.pl The retention time of the compound is compared against a certified standard for identification.

High-Performance Liquid Chromatography (HPLC) is a complementary technique, especially for analyzing less volatile compounds or for samples within complex, non-volatile matrices. mdpi.com A common HPLC method for this compound involves a reverse-phase C18 column with a mobile phase gradient. Detection is often accomplished using a UV detector set at a low wavelength (e.g., 210 nm) to detect the carbonyl chromophore of the ester group.

Table 1: Typical Chromatographic Conditions for this compound Analysis This table presents illustrative parameters for GC and HPLC methods.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS) | Reverse-Phase C18 |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water Gradient |

| Detector | Flame Ionization Detector (FID) | UV Detector (210 nm) |

| Application | Purity, quantification, analysis of volatile impurities | Purity, quantification in non-volatile matrices |

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide an enhanced level of analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. icm.edu.pl As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio data. This data yields a unique mass spectrum, or "fingerprint," for the compound, allowing for unambiguous identification by comparing it to spectral libraries. icm.edu.pl GC-MS is highly effective for verifying purity (e.g., >95%) and identifying trace impurities or degradation products that may be present.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed for analyzing non-volatile or thermally labile compounds that are not suitable for GC. mdpi.com This technique combines the separation capabilities of HPLC with the detection power of MS, making it useful for characterizing this compound in complex cosmetic or pharmaceutical formulations without extensive sample preparation. mdpi.comnih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of this compound, from the connectivity of atoms to its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural analysis. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the ester linkage between lauric acid and the 2-hexyldecanol moiety. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum provide detailed information about the arrangement of protons, while the ¹³C NMR spectrum confirms the presence of all carbon atoms in their specific chemical environments.

A significant feature of this compound is the presence of a stereocenter at the C-2 position of the alcohol-derived portion. Advanced NMR methods, such as Mosher ester analysis, can be employed to determine the absolute configuration of this chiral center. umn.edu This involves reacting the precursor alcohol (2-hexyldecanol) with chiral derivatizing agents, such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and then analyzing the resulting diastereomeric esters by ¹H NMR. umn.edu Differences in the chemical shifts of protons near the chiral center in the two diastereomers allow for the assignment of the absolute configuration. umn.edu

Table 2: Illustrative NMR Data for this compound This table shows expected chemical shift regions for key functional groups. Actual values are dependent on solvent and instrument parameters.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH₂-O-C(=O)- (Ester methylene (B1212753) protons) | 4.0 - 4.2 |

| ¹H | -CH- (Branched methine proton) | 1.5 - 1.7 |

| ¹H | -CH₂-C(=O)- (Alpha to carbonyl) | 2.2 - 2.4 |

| ¹H | -CH₃ (Terminal methyl groups) | 0.8 - 0.9 |

| ¹³C | -C=O (Ester carbonyl) | 170 - 175 |

| ¹³C | -CH₂-O- (Ester methylene carbon) | 65 - 70 |

| ¹³C | -CH- (Branched methine carbon) | 35 - 40 |

| ¹³C | -CH₃ (Terminal methyl carbons) | ~14 |

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is vital for confirming the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₂₈H₅₆O₂, corresponding to a monoisotopic mass of approximately 424.43 g/mol . atamanchemicals.comuni.lu Electron ionization (EI) used in GC-MS often leads to characteristic fragmentation of the ester, which can help in structural confirmation. Common fragmentation pathways for long-chain esters include cleavage at the ester linkage and McLafferty rearrangements.

Electrospray ionization (ESI), often used in LC-MS, is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. mdpi.comuni.lu This allows for the accurate determination of the molecular weight. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification when compared against experimental data or databases. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data derived from computational prediction models. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 425.43532 | 220.1 |

| [M+Na]⁺ | 447.41726 | 225.6 |

| [M+NH₄]⁺ | 442.46186 | 226.3 |

| [M-H]⁻ | 423.42076 | 218.1 |

Advanced Techniques for Microstructure and Compositional Analysis

Beyond standard chromatographic and spectroscopic methods, other advanced techniques can provide deeper insights into the properties and composition of this compound.

Fourier Transform Infrared Spectroscopy (FT-IR) is a rapid and non-destructive technique often used for quality control and to confirm the presence of key functional groups. diva-portal.org For this compound, a strong characteristic absorption band would be observed for the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹, confirming the ester functionality. diva-portal.org

Titration methods can be used for the chemical quantification of esters. bostonapothecary.com This involves saponification, where the ester is hydrolyzed with a known excess amount of a strong base (e.g., sodium hydroxide). bostonapothecary.com The remaining unreacted base is then back-titrated with a standard acid solution. bostonapothecary.com This chemical method provides a measure of the total ester content, which can be complementary to chromatographic quantification.

Small-Angle X-ray Scattering (SAXS) is an advanced technique that can be used to analyze the microstructure of formulations containing this compound. rsc.org While not a direct analysis of the molecule itself, SAXS can provide information on how the ester molecules assemble and influence the lamellar or micellar structures within a cosmetic emulsion, which is critical for understanding formulation stability and performance. rsc.org

Molecular Interactions and Structure Function Correlations of 2 Hexyldecyl Laurate

Investigating Intermolecular Forces and Self-Assembly Properties of 2-Hexyldecyl Laurate

The molecular structure of this compound, which lacks significant permanent dipoles or hydrogen bonding capabilities, means its intermolecular interactions are dominated by van der Waals forces, specifically London dispersion forces. aston-chemicals.com These are weak, transient attractions that arise from temporary fluctuations in electron density within the molecules. The large size of the molecule, with a total of 28 carbon atoms, provides a substantial surface area for these forces to act upon.

The amphiphilic nature of esters, with a polar ester head and non-polar alkyl tails, can lead to self-assembly in certain conditions. For instance, in oil-in-water nanoemulsions, ester oils like this compound constitute the hydrophobic core of emulsion droplets. The self-assembly of stabilizing agents, such as poloxamers, can be affected by the presence of these hydrophobic sites, particularly in response to temperature changes. google.com Research on structurally similar branched-chain sugar-based surfactants, such as 2-hexyldecyl-β-D-glucoside, has shown they can form various liquid crystalline phases and self-assemble into complex nanostructures like hexosomes in aqueous solutions. researchgate.netcore.ac.uk While not a glycolipid, the fundamental influence of the branched alkyl chain on molecular packing and self-assembly is a shared principle.

Theoretical and Computational Studies of this compound Behavior

To probe the molecular behavior of this compound beyond experimental observation, theoretical and computational chemistry methods are employed. These techniques provide a nanoscale view of its dynamics, electronic structure, and reactivity.

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the time-dependent behavior of a molecular system. For a compound like this compound, MD simulations can model its interactions within a formulation, such as its behavior at an oil-water interface or its dynamics within a lipid bilayer. Methodologies exist to use simulation software like GROMACS or CHARMM to model the insertion dynamics of such molecules into dipalmitoylphosphatidylcholine (DPPC) bilayers, a common model for the stratum corneum.

These simulations can track the trajectories of atoms over time, yielding valuable data on the conformational flexibility of the molecule, its orientation and position relative to other components, and its influence on the surrounding environment. mdpi.com

Table 1: Potential Data Derived from Molecular Dynamics (MD) Simulations of this compound Systems

| Parameter | Description & Significance |

| Lateral Diffusion Coefficient | Measures the rate at which the ester moves within a plane (e.g., a lipid bilayer), indicating its mobility and effect on membrane fluidity. |

| Membrane Curvature Analysis | Assesses how the insertion of the branched ester might bend or induce curvature in a lipid membrane, which is relevant for emulsion stability. |

| Radial Distribution Function (RDF) | Describes the local ordering of solvent (e.g., water) molecules around the ester, providing insight into hydration and hydrophobic effects. mdpi.com |

| Conformational Analysis | Tracks the flexibility of the 25 rotatable bonds in the molecule, revealing its preferred shapes and how it occupies space. atamanchemicals.com |

| Interaction Energies | Quantifies the non-bonded interaction energies (van der Waals, electrostatic) between the ester and other molecules in the system. |

Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. For this compound, QC calculations can provide a detailed understanding of the ester functional group (-COO-), which is the most reactive part of the molecule.

By calculating parameters such as atomic charges and bond orders, a state-specific structural description can be constructed. ias.ac.in This reveals the degree of polarity across the C-O and C=O bonds of the ester linkage, which is fundamental to its chemical behavior, including its stability against hydrolysis. aston-chemicals.comias.ac.in While specific QC studies on this compound are not prominent in public literature, the methodology is standard for providing such insights. u-tokyo.ac.jp

Table 2: Potential Data Derived from Quantum Chemical (QC) Calculations on this compound

| Parameter | Description & Significance |

| Atomic Net Charges | Calculates the partial charge on each atom, identifying the electrophilic carbon and nucleophilic oxygens in the ester group. ias.ac.in |

| Bond Order | Quantifies the number of chemical bonds between two atoms, confirming the single and double bond character within the ester linkage. ias.ac.in |

| Molecular Orbital Energies (HOMO/LUMO) | Determines the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are key to predicting chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic or nucleophilic attack. |

| Reaction Pathway Energetics | Models the energy changes during a chemical reaction, such as hydrolysis, to calculate the activation energy required for the reaction to proceed. u-tokyo.ac.jp |

Impact of Alkyl Chain Branching and Length on Ester Functionality

The functionality of an ester is a direct consequence of the structure of its constituent alcohol and acid chains. In this compound, both the branching of the alcohol and the length of the chains play crucial roles.

The branching in the 2-hexyldecyl alcohol component is a defining feature. Studies on various esters show that branched chains disrupt the efficient packing that is possible with linear chains. physicsandmathstutor.commasterorganicchemistry.comsrce.hr This disruption reduces the surface area for intermolecular contact, leading to weaker London dispersion forces compared to a linear ester of similar molecular weight. ck12.orgsaskoer.ca This structural feature is responsible for the lower pour points and viscosities observed in branched esters, which is critical for their use as lubricants and emollients in liquid formulations. srce.hr For instance, research on dodecanedioic acid esters showed that branching in the alcohol part dramatically lowered the pour point, improving low-temperature properties. srce.hr

Table 3: Comparative Properties of Esters Highlighting Structural Effects

| Compound Name | Structure of Alcohol & Acid Moieties | Molecular Weight ( g/mol ) | Key Structural Feature & Functional Impact |

| This compound | Branched C16 Alcohol + Linear C12 Acid | 424.75 atamanchemicals.com | Branched alcohol chain disrupts packing, leading to a low melting point and good spreadability. srce.hr |

| Hexyl Laurate | Linear C6 Alcohol + Linear C12 Acid | 282.46 | Shorter, linear alcohol chain results in lower molecular weight and lower viscosity compared to this compound. |

| Cetyl Laurate | Linear C16 Alcohol + Linear C12 Acid | 424.75 | Linear C16 alcohol chain allows for efficient packing, resulting in a solid state at room temperature and a higher melting point. |

| 2-Hexyldecyl Octanoate | Branched C16 Alcohol + Linear C8 Acid | 368.64 | Shorter acid chain (C8) reduces molecular weight and hydrophobicity compared to the laurate ester, offering less occlusivity. |

Advanced Applications and Formulation Science of 2 Hexyldecyl Laurate

Role of 2-Hexyldecyl Laurate in Emulsion Stability and Rheology

This compound, a branched-chain ester, is a key ingredient in determining the stability and flow properties of emulsions. Its molecular structure, featuring a C16 branched alkyl chain from 2-hexyldecanol and a C12 chain from lauric acid, gives it distinct behaviors at interfaces and in bulk liquids, making it valuable in complex formulations.

Interfacial Tension and Surface Activity Studies of Alkyl Esters

Alkyl esters like this compound, while not primary emulsifiers, contribute to emulsion stability by altering the oil-water interface. Their presence in the oil phase can lower the interfacial tension, which helps in forming smaller droplets during the emulsification process. This can lead to a more stable emulsion by slowing down coalescence. mdpi.combiolinscientific.com Research indicates that the branched structure of esters like this compound can form a more disordered and flexible interfacial layer compared to their straight-chain counterparts. This flexibility is beneficial in preventing the film from breaking, which would lead to droplet merging. The exact reduction in interfacial tension is dependent on the entire formulation, including the primary emulsifiers used. mdpi.comnih.gov Studies on various alkyl esters have shown that increasing the alkyl chain length can lead to a greater reduction in interfacial tension and a lower critical aggregation concentration, which is linked to better emulsification performance. nih.gov

Viscosity Modification and Spreadability in Complex Formulations

The spreadability of topical products is directly linked to their viscosity and surface tension. The low viscosity and surface tension-reducing properties of this compound result in excellent spreading characteristics, allowing for smooth and even application. atamanchemicals.comspecialchem.com This contributes to the silky and smooth sensory experience of many cosmetic and dermatological products. specialchem.com

| Feature | This compound (Branched Ester) | Linear Esters (e.g., Isopropyl Myristate) | Waxes (e.g., Beeswax) |

| Typical Viscosity | Low | Moderate | High |

| Spreadability | Excellent | Good | Low |

| Sensory Profile | Light, non-greasy, silky | Can feel oily | Heavy, occlusive |

This compound as a Component in Polymer Science and Material Engineering

In the fields of polymer science and material engineering, this compound serves as a specialty plasticizer. savemyexams.com Plasticizers are additives that enhance the flexibility and durability of polymeric materials. The branched alkyl chain of this compound disrupts the regular arrangement of polymer chains, which lowers the material's glass transition temperature and makes it more pliable. savemyexams.com

Its low volatility and compatibility with various polymers make it a suitable option for applications demanding long-term stability and performance. It can be integrated into polymer matrices to alter mechanical properties like tensile strength and elongation. The unique characteristics of this compound make it a candidate for specialized polymer systems where traditional plasticizers may not be appropriate due to performance or regulatory concerns. numberanalytics.com

Advanced Delivery Systems Incorporating this compound

The physicochemical properties of this compound make it a valuable component in advanced drug delivery systems, especially those utilizing lipid-based carriers. nih.govwikipedia.orgnih.gov

Lipid Nanoparticles and Microemulsions for Active Compound Encapsulation

This compound is used as a liquid lipid in the formulation of nanostructured lipid carriers (NLCs). wikipedia.org In NLCs, a mixture of solid and liquid lipids creates a less-ordered nanoparticle core. The incorporation of a liquid lipid like this compound introduces imperfections into the crystal structure, which provides more room to encapsulate active compounds. wikipedia.org This can lead to higher drug loading and may prevent the drug from being expelled during storage. wikipedia.org

In microemulsions—thermodynamically stable, clear systems of oil, water, and surfactants—this compound can function as the oil phase. nih.gov Its ability to dissolve a variety of active pharmaceutical ingredients makes it useful for improving drug solubility. nih.gov The small droplet size of microemulsions facilitates the enhanced penetration of active compounds through biological barriers. nih.gov

| Delivery System | Key Components | Role of this compound | Primary Advantage |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid, surfactant, water | Not typically used | Controlled release, biocompatible. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Solid lipid, liquid lipid, surfactant, water | Liquid lipid component. wikipedia.org | High drug loading, improved stability. wikipedia.org |

| Microemulsions | Oil, water, surfactant, co-surfactant | Oil phase. nih.gov | Enhanced drug solubilization. nih.gov |

Research on Occlusive Film Formation Mechanisms in Material Science

In material science, the formation of occlusive films on surfaces is an area of significant interest. When included in topical formulations, this compound helps form a semi-occlusive film on the skin. This film reduces transepidermal water loss (TEWL), which is crucial for maintaining skin hydration.

The film forms as the volatile components of the formulation evaporate, leaving the ester on the skin's surface. The branched structure of this compound affects how the molecules arrange themselves within the film. Unlike more crystalline substances that can form rigid and potentially brittle films, the film created by this compound is more flexible and comfortable. Research in this area investigates the link between the molecular structure of esters and the physical properties of the films they form, such as their flexibility, durability, and how well they prevent water loss.

Environmental Fate and Ecotoxicological Research of 2 Hexyldecyl Laurate

Biodegradation Pathways and Kinetics of Branched-Chain Esters

Branched-chain esters like 2-hexyldecyl laurate are generally expected to undergo biodegradation in the environment, primarily initiated by enzymatic activity. The structure of these esters, featuring a carboxylic acid linked to a branched alcohol, dictates the primary route of degradation.

The principal mechanism for the initial breakdown of esters in biotic systems is enzymatic hydrolysis. epa.gov This reaction cleaves the ester bond, which is a common and readily hydrolyzable linkage, yielding the parent alcohol and carboxylic acid. epa.govnih.gov In the case of this compound, this process results in the formation of 2-hexyldecanol and lauric acid (dodecanoic acid).

This hydrolytic cleavage is catalyzed by various enzymes present in the environment, particularly lipases and esterases, which are ubiquitous in microorganisms. researchgate.net Studies on analogous esters confirm that this is the first and most significant metabolic transformation. europa.eu For instance, research on other long-chain fatty acid esters has demonstrated that they are susceptible to enzyme-catalyzed hydrolysis. springernature.com The rate of this hydrolysis can be influenced by the specific structure of the ester, but it is generally a rapid process for aliphatic esters. inchem.org While abiotic hydrolysis can occur, it is not considered a significant degradation pathway for long-chain alkyl esters in the environment under neutral pH conditions. europa.eu

Following initial hydrolysis, the resulting metabolites are further processed by microbial communities. Lauric acid, a C12 saturated fatty acid, is a naturally occurring substance that readily enters the beta-oxidation pathway, where it is broken down by microorganisms to produce energy, carbon dioxide, and water. inchem.org

The branched-chain alcohol, 2-hexyldecanol, undergoes oxidation to form the corresponding aldehyde, which is then further oxidized to a carboxylic acid. europa.eu This resulting branched-chain carboxylic acid can then be further metabolized. Studies on structurally similar esters have shown that while branching, particularly at the β-carbon, can affect the rate of β-oxidation, pathways for their degradation exist. europa.eu

Table 1: Predicted Biodegradation Pathway of this compound

| Step | Reaction | Reactant | Products | Metabolic Fate |

|---|---|---|---|---|

| 1 | Enzymatic Hydrolysis | This compound | 2-Hexyldecanol and Lauric Acid | Initial cleavage of the ester bond. epa.gov |

| 2a | Fatty Acid Metabolism | Lauric Acid | Acetyl-CoA, CO₂, H₂O | Enters the β-oxidation pathway. inchem.org |

Environmental Distribution and Partitioning Behavior

The movement and partitioning of this compound in the environment are governed by its physicochemical properties. These properties determine its tendency to be found in water, soil, sediment, or the atmosphere.

This compound is a large, non-polar molecule, which results in extremely low water solubility. Its high molecular weight and long carbon chains contribute to its hydrophobic nature. epa.gov A key indicator of this is the logarithm of the octanol-water partition coefficient (log Kow or XLogP3-AA), which is estimated to be very high (12.7). nih.govatamanchemicals.com

This high log Kow value strongly suggests that if released into an aquatic environment, this compound will preferentially partition from the water column to organic matter in soil and sediment. This process, known as adsorption, reduces the concentration of the chemical in water and makes it less bioavailable to pelagic organisms, but potentially more available to benthic organisms. The properties of esters change with the carbon length of the alcohol, generally shifting towards lower water solubility as the carbon chain increases. epa.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Environmental Partitioning |

|---|---|---|---|

| Molecular Formula | C₂₈H₅₆O₂ | nih.govatamanchemicals.com | High molecular weight contributes to low volatility and water solubility. |

| Molecular Weight | 424.7 g/mol | nih.govatamanchemicals.com | Indicates a large molecule with low mobility. |

| XLogP3-AA (log Kow) | 12.7 | nih.govatamanchemicals.com | Indicates very low water solubility and a strong tendency to adsorb to soil and sediment. |

Ecotoxicological Assessment Methodologies and Environmental Impact Analysis of Esters

The ecotoxicological assessment of esters like this compound involves a combination of predictive modeling and standardized testing protocols. The environmental impact is largely related to the properties of the parent compound and its degradation products.

Methodologies for assessing biodegradability, such as the OECD 301 series of tests for ready biodegradability, are crucial. europa.eu These tests measure metrics like CO₂ evolution or oxygen consumption to determine the extent and rate of mineralization by microorganisms over a set period. europa.eu For identifying metabolites and confirming degradation pathways, advanced analytical techniques such as mass spectrometry are employed. springernature.com

The "read-across" approach is often used for chemicals like esters, where data from structurally similar substances are used to predict the properties and effects of a target chemical. europa.eu This is scientifically justified when the compounds belong to a homologous series and have a common mechanism of action and degradation.

Regulatory Science and Patent Landscape for 2 Hexyldecyl Laurate

Global Chemical Inventory Listings and Classification Systems

The presence of a chemical on a country's official inventory is a primary indicator of its commercial status. 2-Hexyldecyl laurate is listed on several major international chemical inventories, which generally signifies that it is an "existing" chemical substance in those markets and not subject to the more stringent data requirements for "new" chemicals.

Key identifiers for this compound include its Chemical Abstracts Service (CAS) number, 34362-27-1, which is a unique numerical identifier assigned to every chemical substance. In Europe, it is identified by the European Community (EC) number 251-959-9. europa.euatamanchemicals.com For cosmetic ingredient labeling and regulatory tracking in the United States, the Food and Drug Administration (FDA) has assigned the Unique Ingredient Identifier (UNII) 0V595C1P6M.

The following interactive table summarizes the listing of this compound on various global inventories.

| Inventory/Region | Identifier/Status | Reference |

|---|---|---|

| Europe (EC Inventory) | Listed; EC No: 251-959-9 | europa.euatamanchemicals.com |

| United States (FDA) | UNII: 0V595C1P6M | |

| Global | CAS No: 34362-27-1 | alfa-chemistry.comchemicalbook.com |

| New Zealand (NZIoC) | Does not have an individual approval but may be used as a component in a product covered by a group standard. nih.gov | nih.gov |

In terms of hazard classification, under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not considered hazardous. Data submitted to the European Chemicals Agency (ECHA) by multiple companies under the REACH regulation indicates that the substance does not meet the criteria for classification into any GHS hazard class. nih.gov Specifically, in a significant number of notifications to the ECHA Classification & Labelling (C&L) Inventory, it was reported as not meeting the GHS hazard criteria. nih.gov

Analysis of Patent Applications and Intellectual Property Related to this compound Synthesis and Applications

An analysis of the patent landscape reveals that this compound is frequently cited as a component in cosmetic and dermatological formulations. The intellectual property associated with this compound is primarily focused on its application as an emollient, solvent, or oil phase component, rather than on novel methods of its synthesis. Its properties make it a valuable ingredient for achieving specific textures, feel, and performance in personal care products. atamanchemicals.comontosight.ai

Patents often include this compound in lists of suitable ester oils for creating emulsions, creams, lotions, and solid-form cosmetics. epo.orggoogleapis.comgoogleapis.com For instance, patent applications describe its use in:

Cosmetic compositions where it is part of the oil phase, contributing to the product's feel and payoff characteristics. googleapis.com

Vaseline-like compositions and other external skin preparations, where it is listed among other synthetic ester oils that can be incorporated. googleapis.com

Cosmetic or dermatological preparations in the form of emulsions, where it is included in a group of preferred ester oils. googleapis.comgoogle.com

Solid-form cosmetics , where it can be used as a liquid oil component in the formulation. epo.org

The following table provides a summary of representative patent applications that mention this compound, highlighting its role in the inventions.

| Patent/Application Number | Title/Subject | Described Role of this compound | Reference |

|---|---|---|---|

| US 2020/0306168 A1 | Cosmetic Composition | Listed as a potential hydroxylated ester or part of the oil phase in a cosmetic composition with high pigment load. | googleapis.com |

| EP 2550954 B1 | Vaseline-like composition, and cosmetic preparation | Included in a list of exemplary synthetic ester oils that can be used as an oily component in cosmetics. | googleapis.com |

| DE102006034530A1 | Cosmetic preparation for skin protection | Mentioned as a possible ester oil component (2-hexyldecyl stearate) in cosmetic formulations. Note: This patent lists the stearate, not laurate, but is indicative of the use of similar esters. | google.com |

| CN102481243A | Cosmetic composition | Listed as a potential synthetic ester oil in a cosmetic composition. | google.com |

Emerging Research Directions and Future Perspectives

Sustainable Sourcing and Production of 2-Hexyldecyl Laurate Precursors

The sustainability profile of this compound is intrinsically linked to its constituent precursors: lauric acid and 2-hexyldecanol. ontosight.ai Research efforts are increasingly directed towards green chemistry principles and the use of renewable feedstocks for their synthesis.

Lauric acid, a 12-carbon saturated fatty acid, is naturally abundant in vegetable fats. numberanalytics.com The primary and most commercially significant sources are coconut oil and palm kernel oil, where it constitutes a substantial percentage of the fatty acid content. numberanalytics.comacs.orgjournalijar.com About 50% of the fat in coconuts is lauric acid. journalijar.comdraxe.com This natural abundance provides a renewable feedstock, moving away from petrochemical dependency. Future research focuses on optimizing extraction processes, ensuring sustainable harvesting practices to minimize environmental impact, and exploring alternative botanical sources.

2-Hexyldecanol is a branched-chain fatty alcohol, often produced via the Guerbet reaction. This process involves the condensation of a primary alcohol, such as 1-octanol, at elevated temperatures in the presence of a catalyst. chemicalbook.com The precursors for this reaction can also be derived from natural, renewable sources like coconut or palm oil, which can be converted to the necessary starting alcohols. The ongoing research in this area aims to develop more efficient and selective catalysts (e.g., copper-nickel catalysts on hydrotalcite supports) that can lower the energy requirements of the Guerbet reaction and improve the purity of the final 2-hexyldecanol product. chemicalbook.com

| Precursor | Chemical Formula | Sustainable Sourcing / Synthesis Method |

|---|---|---|

| Lauric Acid (Dodecanoic Acid) | C12H24O2 | Extracted from renewable vegetable fats, primarily coconut oil and palm kernel oil. numberanalytics.comacs.org |

| 2-Hexyldecanol | C16H34O | Synthesized via the Guerbet reaction using primary alcohols (e.g., 1-octanol) which can be derived from natural oils. chemicalbook.com |

Advanced Material Science Applications and Novel Formulation Strategies

The unique molecular structure of this compound lends it desirable physical properties, such as being a colorless liquid with excellent spreadability and stability, which are being explored for advanced applications beyond traditional moisturizers. atamanchemicals.comtiiips.com

In cosmetics and dermatology, its function as a skin-conditioning agent and emollient is well-established. tiiips.com It creates a protective, occlusive barrier on the skin, reducing transepidermal water loss and improving skin elasticity. ontosight.aitiiips.com Novel formulation strategies are leveraging these properties to enhance the delivery and efficacy of other active ingredients. Its occlusive nature can help increase the penetration of therapeutic agents in pharmaceutical ointments and creams. ontosight.ai

A significant area of emerging research involves the biological activity of its precursors, which hints at advanced applications for the final ester. For instance, its alcohol precursor, 2-hexyldecanol, has been identified as a regulator of proteasome activity in melanocytes. oup.comnih.gov Research has shown that 2-hexyldecanol can upregulate proteolytic activity, leading to a decrease in melanin (B1238610) synthesis. oup.comnih.gov A formulation containing this precursor demonstrated a significant reduction in the appearance of facial hyperpigmented spots in a clinical study. nih.gov This opens a promising avenue for developing advanced skincare formulations with this compound that target uneven skin tone and hyperpigmentation, moving it from a passive emollient to a functional component in active dermatological systems.

| Application Area | Function | Emerging Research Finding |

|---|---|---|

| Cosmetics | Emollient, Thickener, Spreading Agent | Improves the texture and feel of creams and lotions, providing a non-greasy, soft finish. atamanchemicals.comtiiips.com |

| Pharmaceuticals | Occlusive Vehicle | Forms a barrier that can enhance the skin penetration of other active pharmaceutical ingredients in topical formulations. ontosight.ai |

| Advanced Dermatology | Functional Base for Pigmentation Control | The precursor 2-hexyldecanol has been shown to suppress melanin synthesis, suggesting potential for formulations targeting hyperpigmentation. oup.comnih.gov |

Interdisciplinary Research Integrating this compound

The future of this compound is increasingly tied to interdisciplinary research that merges chemistry, biology, and material science. Understanding the compound's interaction with biological systems at a molecular level is unlocking new possibilities for its application.

Furthermore, the role of this compound in modifying the physical properties of complex emulsions is a subject of study in material science. Its ability to act as an emulsifying stabilizer and thickener is critical in creating stable and cosmetically elegant formulations. tiiips.com Future research could explore its use in novel delivery systems, such as nanoemulsions or microcapsules, for the controlled release of active ingredients. This requires a collaborative approach between chemists, who synthesize and characterize the ester, and material scientists or pharmaceutical scientists, who design and test these advanced delivery platforms. The synergy between its physical-chemical properties and its potential biological activity makes this compound a compelling subject for future interdisciplinary investigation.

Q & A

Q. What are the key identifiers and structural properties of 2-hexyldecyl laurate?

Methodological Answer:

-

Identification : Use standardized nomenclature (IUPAC: hexyl laurate) and reference CAS No. 4664-49-7 (EC No. 225-109-2) for unambiguous identification .

-

Structural Analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkage between lauric acid and the 2-hexyldecyl alcohol moiety. Gas chromatography-mass spectrometry (GC-MS) can verify purity (>95%) .

-

Table 1: Key Identifiers

Property Value CAS No. 4664-49-7 EC No. 225-109-2 Molecular Formula C₃₄H₆₆O₂

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

- Esterification : React lauric acid with 2-hexyldecyl alcohol using acid catalysis (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester peak confirmation (~1740 cm⁻¹) .

- Purification : Isolate the product via liquid-liquid extraction (e.g., ethyl acetate/water) and further purify using column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How can researchers assess the purity and stability of this compound?

Methodological Answer:

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm). Compare retention times against certified standards .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., free fatty acids) via GC-MS .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Document incidents using standardized SDS templates .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

- Triangulation : Replicate experiments under controlled conditions (temperature, solvent grade) and cross-validate using multiple techniques (e.g., dynamic light scattering vs. turbidimetry) .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability and identify confounding factors (e.g., impurities in commercial batches) .

Q. What experimental designs optimize the enzymatic synthesis of this compound for green chemistry applications?

Methodological Answer:

- Design of Experiments (DOE) : Use response surface methodology (RSM) to model variables (enzyme concentration, temperature, solvent ratio). Validate with lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) .

- Kinetic Analysis : Determine Michaelis-Menten parameters (Km, Vmax) via Lineweaver-Burk plots to identify rate-limiting steps .

Q. How do molecular dynamics simulations predict the interaction of this compound with lipid bilayers?

Methodological Answer:

- Modeling : Use GROMACS or CHARMM to simulate insertion dynamics into dipalmitoylphosphatidylcholine (DPPC) bilayers. Analyze parameters like lateral diffusion coefficients and membrane curvature .

- Validation : Compare simulation results with experimental data from fluorescence anisotropy or neutron scattering .

Q. What methodologies assess the biocompatibility of this compound in biomedical applications?

Methodological Answer:

- In Vitro Testing : Conduct cytotoxicity assays (MTT or Alamar Blue) on human dermal fibroblasts (HDFs) at concentrations ≤100 µM. Monitor ROS generation via DCFH-DA probes .

- In Vivo Testing : Administer emulsified formulations (e.g., 10 mg/kg) to rodent models and evaluate histopathological changes in liver/kidney tissues .

Q. How can researchers address discrepancies in reported thermal degradation profiles of this compound?

Methodological Answer:

- Controlled Thermogravimetric Analysis (TGA) : Perform TGA under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation mechanisms (e.g., hydrolysis vs. oxidation) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies and identify dominant degradation pathways .

Q. What strategies improve the reproducibility of this compound-based formulations in transdermal delivery studies?

Methodological Answer:

- Standardized Protocols : Pre-equilibrate Franz diffusion cells at 32°C (mimicking skin temperature) and validate using reference permeants (e.g., caffeine) .

- Data Harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, ensuring raw DSC/XRD data are archived in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.